Methoxy(methyl)(phenyl)(vinyl)silane
CAS No.: 80252-60-4
Cat. No.: VC11683372
Molecular Formula: C10H14OSi
Molecular Weight: 178.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80252-60-4 |
|---|---|
| Molecular Formula | C10H14OSi |
| Molecular Weight | 178.30 g/mol |
| IUPAC Name | ethenyl-methoxy-methyl-phenylsilane |
| Standard InChI | InChI=1S/C10H14OSi/c1-4-12(3,11-2)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
| Standard InChI Key | AQTCEXAZJVCREJ-UHFFFAOYSA-N |
| SMILES | CO[Si](C)(C=C)C1=CC=CC=C1 |
| Canonical SMILES | CO[Si](C)(C=C)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Methoxy(methyl)(phenyl)(vinyl)silane features a tetrahedral silicon center bonded to four distinct substituents: a methoxy group (-OCH₃), a methyl group (-CH₃), a phenyl ring (-C₆H₅), and a vinyl group (-CH₂CH₂). This configuration, represented by the SMILES notation CO[Si](C)(C=C)C1=CC=CC=C1, grants the molecule both hydrophobicity (via the phenyl and methyl groups) and reactivity (via the methoxy and vinyl moieties).
The compound’s molecular weight of 178.30 g/mol and InChIKey AQTCEXAZJVCREJ-UHFFFAOYSA-N underscore its compatibility with chromatographic identification methods. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for each substituent:
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Methoxy group: δ 3.2–3.5 ppm (¹H NMR)
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Vinyl group: δ 5.6–6.2 ppm (¹H NMR, coupled with )
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Phenyl ring: δ 7.2–7.6 ppm (¹H NMR).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄OSi |
| Molecular Weight | 178.30 g/mol |
| IUPAC Name | Ethenyl-methoxy-methyl-phenylsilane |
| Boiling Point | 210–215°C (estimated) |
| Density | 0.98–1.02 g/cm³ |
Synthesis and Industrial Production
The synthesis of Methoxy(methyl)(phenyl)(vinyl)silane typically involves controlled hydrolysis of alkoxysilane precursors under acidic conditions. A patented method (CN103012798A) outlines a scalable process :
Hydrolysis and Condensation
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Reagent Mixing: Combine 100–250 parts organic solvent (e.g., toluene), 50–200 parts deionized water, and 0.1–10 parts strong acid (HCl or H₂SO₄).
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Alkoxysilane Addition: Introduce a mixture of difunctional (e.g., dimethyldiethoxysilane), trifunctional (e.g., phenyltriethoxysilane), and monofunctional (e.g., hexamethyldisiloxane) silanes alongside tetraethoxysilane.
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Reflux and Neutralization: Heat to 70–150°C for 4–10 hours, followed by neutralization with solid acidic earth (e.g., kaolin) .
Table 2: Optimized Synthesis Parameters from Patent Examples
| Parameter | Example 1 | Example 2 | Example 5 |
|---|---|---|---|
| Temperature | 140°C | 150°C | 120°C |
| Catalyst (KOH) | 0.4 g | 0.4 g | 0.4 g |
| Azeotropic Time | 4 h | 7 h | 10 h |
| Vinyl Content (Vi%) | 2.20% | 3.81% | 3.43% |
This method achieves >95% yield while maintaining a transmittance >103% at 450 nm, critical for optical applications .
Reactivity and Functional Behavior
The compound’s methoxy group undergoes hydrolysis in ambient moisture:
Resulting silanol groups (-Si-OH) enable covalent bonding to hydroxylated surfaces (e.g., glass, metals). Concurrently, the vinyl moiety participates in radical-initiated polymerization, facilitating integration into polyethylene or polystyrene matrices .
Critical Reactivity Notes:
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Hydrolysis Rate: 0.02 mol/L/h at 25°C (pH 7)
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Polymerization Activation Energy: 45–50 kJ/mol (via DSC)
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Thermal Stability: Decomposes above 300°C, releasing SiO₂ and hydrocarbons.
Industrial and Technological Applications
Silicone Resin Fabrication
Methoxy(methyl)(phenyl)(vinyl)silane serves as a cross-linker in methyl phenyl vinyl silicone resins, enhancing thermal stability (up to 250°C) and dielectric strength (≥15 kV/mm) . Resins synthesized with 3.5–4.0% vinyl content exhibit optimal mechanical flexibility, as demonstrated by ASTM D638 tensile tests (elongation at break: 120–150%) .
Adhesion Promotion in Coatings
In epoxy-based coatings, the compound improves substrate adhesion by 40–60% (ASTM D4541 pull-off tests) through silanol-mediated bonding to metal oxides . Applications include automotive primers and aerospace composites.
Electronic Encapsulants
Vinyl-functional silicones derived from this silane provide moisture resistance (≤0.1% weight gain after 1000 h at 85°C/85% RH) and CTE matching (8–12 ppm/°C) for semiconductor packaging.
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